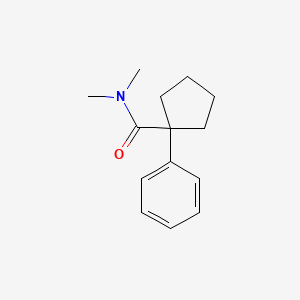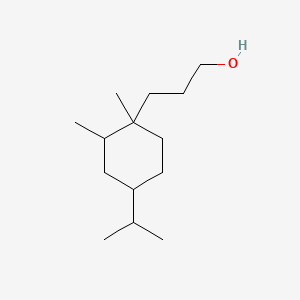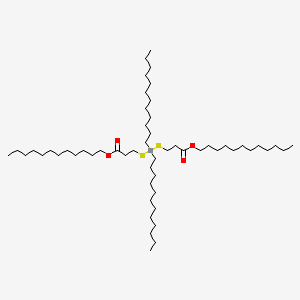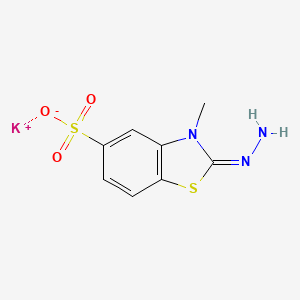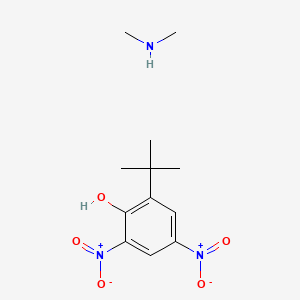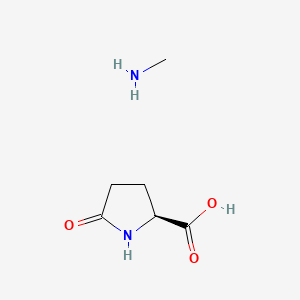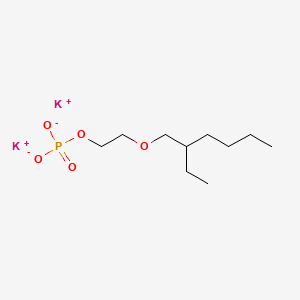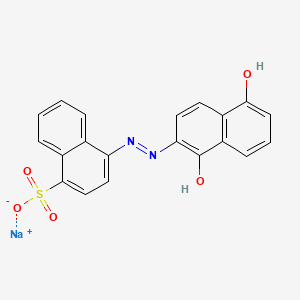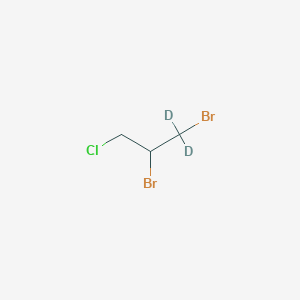
1,2-Dibromo-3-chloropropane-1,1-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3-chloropropane-1,1-d2 is a deuterated analog of 1,2-Dibromo-3-chloropropane, an organic compound with the formula BrCH(CH2Br)(CH2Cl). It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, until its use was banned due to its harmful effects on human health .
Vorbereitungsmethoden
1,2-Dibromo-3-chloropropane-1,1-d2 can be synthesized through the addition of bromine to 3-chloropropene under normal pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation . Industrial production methods involve the use of bromine and 3-chloropropene, with the reaction typically catalyzed by copper(I) bromide or iron(II) bromide .
Analyse Chemischer Reaktionen
1,2-Dibromo-3-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding brominated and chlorinated products.
Reduction: Can be reduced to form less brominated or chlorinated derivatives.
Substitution: Undergoes nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-chloropropane-1,1-d2 has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of tritium-labeled compounds.
Biology: Employed in studies involving DNA alkylation and the formation of DNA adducts.
Medicine: Investigated for its potential effects on cellular processes and its role in toxicology studies.
Industry: Utilized in the synthesis of flame-retardant materials and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1-d2 involves its ability to alkylate DNA, leading to the formation of DNA adducts. This process can interfere with DNA replication and transcription, ultimately causing cellular damage and mutations. The compound targets nucleophilic sites within the DNA molecule, particularly the N7 position of guanine .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-3-chloropropane-1,1-d2 can be compared with other similar compounds such as:
1,2-Dibromo-3-chloropropane: The non-deuterated analog, which has similar chemical properties but differs in isotopic composition.
1,2-Dibromoethane: Another brominated compound used as a fumigant, but with different reactivity and applications.
1,3-Dichloropropane: A chlorinated compound with similar structural features but different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can be advantageous in certain research applications, such as tracing and studying reaction mechanisms.
Eigenschaften
CAS-Nummer |
112821-99-5 |
|---|---|
Molekularformel |
C3H5Br2Cl |
Molekulargewicht |
238.34 g/mol |
IUPAC-Name |
1,2-dibromo-3-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2 |
InChI-Schlüssel |
WBEJYOJJBDISQU-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(C(CCl)Br)Br |
Kanonische SMILES |
C(C(CBr)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
